7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
7-Chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core modified with a phenylsulfonyl group at position 3, a chlorine atom at position 7, and a para-tolyl (4-methylphenyl) substituent on the amine at position 3. Its molecular formula is C₂₄H₁₈ClN₅O₂S, with a molecular weight of 475.95 g/mol. The chlorine atom enhances electrophilicity, while the phenylsulfonyl group contributes to π-π stacking and hydrogen-bonding interactions, making it a candidate for pharmacological applications, particularly in oncology and infectious diseases .
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O2S/c1-14-7-10-16(11-8-14)24-20-18-13-15(23)9-12-19(18)28-21(25-20)22(26-27-28)31(29,30)17-5-3-2-4-6-17/h2-13H,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNLODBYOCDDLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the triazole ring through cyclization reactions. The phenylsulfonyl and p-tolyl groups are then introduced via substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and equipment to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with analogs sharing the [1,2,3]triazolo[1,5-a]quinazolin-5-amine scaffold. Key variations include substituents on the sulfonyl group, the amine-linked aryl group, and halogenation patterns.
Table 1: Structural and Physicochemical Comparisons
Key Findings
Substituent Effects on Bioactivity :
- The p-tolyl group in the target compound balances lipophilicity and steric bulk, favoring membrane permeability compared to polar groups like 4-methoxybenzyl () or bulky 4-isopropylphenyl () .
- Chlorine at position 7 (shared with most analogs) enhances electrophilicity, critical for covalent binding to biological targets like kinases or proteases .
Sulfonyl Group Modifications: Phenylsulfonyl (PhSO₂) in the target compound supports π-π interactions in enzyme binding pockets. Analogs with 4-methylphenylsulfonyl (tosyl, ) show reduced steric bulk but similar electronic profiles .
Anticancer Activity Trends: Thieno-fused triazolopyrimidines () exhibit higher anticancer activity than aryl-fused analogs like [1,2,3]triazolo[1,5-a]quinazolines, suggesting the quinazoline core’s rigidity may limit target engagement . The target compound’s p-tolyl group shows moderate activity in renal cancer cell lines (GP = 81.85%) compared to inactive 3-Cl-4-MePh derivatives () .
Synthetic Accessibility :
Biological Activity
7-Chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a quinazoline core fused with a triazole ring and a sulfonyl group, which are known to enhance biological activity. The presence of chlorine at position 7 is significant for its pharmacological effects.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazolinones exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines:
- Inhibition of Cell Growth : Compounds related to 7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine were tested against cell lines such as Ehrlich Ascites Carcinoma and Sarcoma-180. The results indicated cell cycle arrest at the G2/M phase, suggesting a mechanism of action that disrupts mitotic progression .
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound A | Ehrlich Ascites Carcinoma | 0.78 |
| Compound B | Sarcoma-180 | 0.65 |
Antimicrobial Activity
The compound's triazole component may contribute to its antimicrobial properties. A study indicated that quinazolinone derivatives linked to triazoles showed enhanced activity against Mycobacterium tuberculosis with MIC values as low as 0.78 µg/mL .
Cardiovascular Effects
Research on related quinazolinone derivatives has highlighted their potential in cardiovascular therapy. For example, certain compounds demonstrated significant hypotensive effects in vivo, indicating their ability to lower blood pressure effectively .
Structure-Activity Relationship (SAR)
The structure of 7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine allows for various modifications which can influence biological activity:
- Chlorine Substitution : The chlorine atom at position 7 has been associated with enhanced anticonvulsant activity .
- Sulfonamide Group : The phenylsulfonyl moiety contributes to the binding affinity of the compound to specific receptors, including serotonin receptors .
Case Studies
Several case studies have investigated the efficacy of similar compounds in clinical settings:
- Study on Anticancer Efficacy : A group of quinazolinone derivatives was synthesized and tested for cytotoxicity against multiple cancer cell lines. The results indicated that structural modifications significantly influenced their anticancer activity.
- Antimicrobial Study : A novel series of triazole-linked quinazolinones were evaluated for their effectiveness against drug-resistant strains of bacteria and showed promising results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
